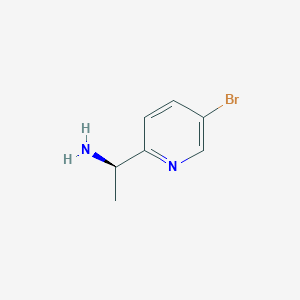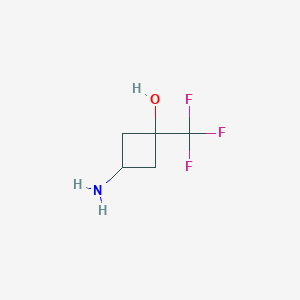
1-シクロプロピルピペリジン-4-オール
概要
説明
1-Cyclopropylpiperidin-4-ol is an organic compound with the chemical formula C8H15NO. It is a colorless to yellow liquid with a distinctive odor. This compound is soluble in various organic solvents such as ethanol, ether, and chloroform. It has a boiling point of approximately 247.6°C and a density of 0.987 g/mL . 1-Cyclopropylpiperidin-4-ol is widely used in the chemical and pharmaceutical industries as an intermediate for synthesizing various drugs and organic compounds .
科学的研究の応用
1-Cyclopropylpiperidin-4-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and chemical reagents.
Biology: This compound is used in the development of biological assays and as a building block for designing biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals, including antiepileptic, antipsychotic, and analgesic drugs.
Industry: 1-Cyclopropylpiperidin-4-ol is employed in the production of agrochemicals, catalysts, and other industrial chemicals.
作用機序
Target of Action
The primary target of 1-Cyclopropylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Cyclopropylpiperidin-4-ol: interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-Cyclopropylpiperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Pharmacokinetics
The pharmacokinetic properties of 1-Cyclopropylpiperidin-4-ol indicate that it has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Result of Action
The result of the action of 1-Cyclopropylpiperidin-4-ol is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . The compound’s antagonistic activity against the CCR5 receptor makes it a potential treatment for HIV-1 .
生化学分析
Biochemical Properties
1-Cyclopropylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a part of the seven transmembrane G-protein coupled receptor family . This interaction is significant in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor in this process. The compound’s ability to act as a CCR5 antagonist highlights its potential in therapeutic applications .
Cellular Effects
1-Cyclopropylpiperidin-4-ol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby impacting the viral replication cycle .
Molecular Mechanism
The molecular mechanism of 1-Cyclopropylpiperidin-4-ol involves its binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its function, preventing the entry of HIV-1 into host cells . This inhibition is achieved through a strong salt-bridge interaction between the compound and the receptor’s basic nitrogen atom . Furthermore, the compound may influence enzyme activity, either inhibiting or activating specific enzymes, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 1-Cyclopropylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as inhibiting HIV-1 entry into cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s safety profile are critical considerations in its use in animal models .
Metabolic Pathways
1-Cyclopropylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding the metabolic pathways of 1-Cyclopropylpiperidin-4-ol is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 1-Cyclopropylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness in biochemical applications .
Subcellular Localization
1-Cyclopropylpiperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications .
準備方法
The synthesis of 1-Cyclopropylpiperidin-4-ol typically involves the condensation of cyclopropylamine with 4-hydroxypiperidine. One common synthetic route includes the following steps :
Step 1: Cyclopropylamine is reacted with 4-hydroxypiperidine in the presence of a suitable solvent such as toluene.
Step 2: The reaction mixture is heated to 78°C overnight.
Step 3: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
化学反応の分析
1-Cyclopropylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-Cyclopropylpiperidin-4-ol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common reagents and conditions used in these reactions include ethanol, sodium borohydride, and dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Cyclopropylpiperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol derivatives . Some of these derivatives include:
1-Cyclopropylpiperidin-4-one: This compound is structurally similar but lacks the hydroxyl group, which affects its reactivity and applications.
Piperidin-4-ol: A simpler analog without the cyclopropyl group, used in various chemical syntheses and pharmaceutical applications.
Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and as a precursor for many pharmaceuticals.
The uniqueness of 1-Cyclopropylpiperidin-4-ol lies in its specific structural features, such as the cyclopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities .
特性
IUPAC Name |
1-cyclopropylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYTVMPUNMZTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680173 | |
| Record name | 1-Cyclopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851847-62-6 | |
| Record name | 1-Cyclopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)




![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)




